molecular formula C2H4O2<br>C2H4O2<br>CH3COOH<br>CH3COOH B7760952 Acetic Acid CAS No. 463-83-2

Acetic Acid

Cat. No.: B7760952
CAS No.: 463-83-2
M. Wt: 60.05 g/mol
InChI Key: QTBSBXVTEAMEQO-UHFFFAOYSA-N
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Description

Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent smell and a sour taste. It is one of the simplest carboxylic acids and is a key component of vinegar, which typically contains about 5% this compound by volume. This compound has the chemical formula CH₃COOH and is widely used in various industrial, chemical, and food applications .

Synthetic Routes and Reaction Conditions:

    Carbonylation of Methanol: This is the most common industrial method for producing this compound. Methanol reacts with carbon monoxide in the presence of a catalyst, typically rhodium-iodine, to form this compound.

      Reaction Steps:

      Chemical Equations:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can be oxidized to carbon dioxide and water. For example, in the presence of a strong oxidizing agent like potassium permanganate.

    Reduction: this compound can be reduced to ethanol using reducing agents such as lithium aluminum hydride.

    Esterification: this compound reacts with alcohols to form esters. For example, this compound reacts with ethanol to form ethyl acetate.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid for esterification reactions.

Major Products Formed:

    Carbon Dioxide and Water: From oxidation reactions.

    Ethanol: From reduction reactions.

    Esters: From esterification reactions.

Scientific Research Applications

Acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: this compound is used in the preparation of biological specimens for microscopy. It is also used in DNA extraction protocols.

    Medicine: this compound is used as an antiseptic and in the treatment of infections.

    Industry: this compound is used in the production of synthetic fibers, plastics, and food additives.

Mechanism of Action

Acetic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Acetic acid can be compared with other carboxylic acids:

    Formic Acid (Methanoic Acid): Formic acid is the simplest carboxylic acid with the formula HCOOH. It is stronger than this compound and is used in leather production and as a preservative.

    Propionic Acid (Propanoic Acid): Propionic acid has the formula C₂H₅COOH. It is used as a preservative in food and animal feed.

    Citric Acid: Citric acid is a tricarboxylic acid with the formula C₆H₈O₇. .

This compound is unique due to its widespread use in both industrial and household applications, its relatively simple structure, and its role as a key intermediate in various metabolic pathways.

Properties

IUPAC Name

acetic acid
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InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2, Array, CH3COOH
Record name ACETIC ACID
Source EU Food Improvement Agents
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Record name acetic acid
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Related CAS

6993-75-5
Record name Acetic acid, dimer
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DSSTOX Substance ID

DTXSID5024394
Record name Acetic acid
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Molecular Weight

60.05 g/mol
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Physical Description

Liquid; Liquid, Other Solid; NKRA, Clear, colourless liquid having a pungent, characteristic odour, Colorless liquid or crystals with a sour, vinegar-like odor; Note: Pure compound is a solid below 62 degrees F. Often used in an aqueous solution; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., clear, colourless liquid/pungent odour, Colorless liquid or crystals with a sour, vinegar-like odor., Colorless liquid or crystals with a sour, vinegar-like odor. [Note: Pure compound is a solid below 62 °F. Often used in an aqueous solution.]
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Record name ACETIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

117.9 °C, 118 °C, 244 °F
Record name Acetic acid
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Flash Point

The Guide from the Emergency Response Guidebook is for "acetic acid, glacial." 39 °C, 103 °F (39 °C) Closed cup, 112 °F (open cup); 104 °F (closed cup), 39 °C c.c., 103 °F
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Solubility

Miscible with water, Miscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfide, Miscible with glycerol; insoluble in carbon disulfide, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, and glycerrin, Miscible
Record name Acetic acid
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Record name Acetic acid
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Record name Acetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.0446 g/cu cm at 25 °C, Density: 1.266 at 16.60 °C (solid); 1.053 at 16.67 °C (liquid); contracts slightly on freezing, Relative density (water = 1): 1.05, 1.049, 1.05
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Record name Acetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Density

2.07 (Air = 1), Relative vapor density (air = 1): 2.1
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Vapor Pressure

15.7 [mmHg], 15.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.5, 11 mmHg
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0002.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

Although acetic acid has been shown to induce apoptosis in yeast, the exact apoptotic mechanisms remain unknown. Here, /the study examined/ the effects of acetic acid treatment on yeast cells by 2-DE, revealing alterations in the levels of proteins directly or indirectly linked with the target of rapamycin (TOR) pathway: amino-acid biosynthesis, transcription/translation machinery, carbohydrate metabolism, nucleotide biosynthesis, stress response, protein turnover and cell cycle. The increased levels of proteins involved in amino-acid biosynthesis presented a counteracting response to a severe intracellular amino-acid starvation induced by acetic acid. Deletion of GCN4 and GCN2 encoding key players of general amino-acid control (GAAC) system caused a higher resistance to acetic acid indicating an involvement of Gcn4p/Gcn2p in the apoptotic signaling. Involvement of the TOR pathway in acetic acid-induced apoptosis was also reflected by the higher survival rates associated to a terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL)-negative phenotype and lower reactive oxygen species levels of Deltator1 cells. In addition, deletion mutants for several downstream mediators of the TOR pathway revealed that apoptotic signaling involves the phosphatases Pph21p and Pph22p but not Sit4p. Altogether, /these/ results indicate that GAAC and TOR pathways (Tor1p) are involved in the signaling of acetic acid-induced apoptosis., Acetic acid was found to have actions on urinary bladder smooth muscle in /the/ routine ion channel screening assays. Numerous studies have examined the mechanisms of bladder irritation by acetic acid; however, the direct effect of acetic acid on ion channels in detrusor smooth muscle cells has not been evaluated. /The study/ used whole-cell patch-clamp techniques to examine the effect of acetic acid on large-conductance Ca2+-activated K+ channels (BKCa) from guinea pig detrusor smooth muscle cells and CHO cells expressing recombinant human BKCaalphabeta1 (CHO BKCaalphabeta1) and human BKCaalpha (CHO BKCaalpha). Acetic acid activated BKCa currents in a concentration-dependent (0.01% to 0.05% v/v) manner in all the cell systems studied. Acetic acid (0.05%) increased BKCa current at +30 mV by 2764 +/- 918% (n=8) in guinea pig detrusor smooth muscle cells. Acetic acid (0.03%) shifted the V1/2 of conductance-voltage curve by 64 +/- 14 (n=5), 128 +/- 14 (n=5), and 126 +/- 12 mV (n=4) in CHO BKCaalpha, CHO BKCaalphabeta1 and detrusor smooth muscle cells, respectively. This effect of acetic acid was found to be independent of pH and was also not produced by its salt form, sodium acetate. Automated patch-clamp experiments also showed similar activation of CHO BKCaalphabeta1 by acetic acid. In conclusion, acetic acid directly activates BKCa channels in detrusor smooth muscle cells. This novel study necessitates caution while interpreting the results from acetic acid bladder irritation model., /It was/ previously shown that acetic acid activates a mitochondria-dependent death process in Saccharomyces cerevisiae and that the ADP/ATP carrier (AAC) is required for mitochondrial outer membrane permeabilization and cytochrome c release. Mitochondrial fragmentation and degradation have also been shown in response to this death stimulus. Herein, /the study/ show that autophagy is not active in cells undergoing acetic acid-induced apoptosis and is therefore not responsible for mitochondrial degradation. Furthermore, /the study/ found that the vacuolar protease Pep4p and the AAC proteins have a role in mitochondrial degradation using yeast genetic approaches. Depletion and overexpression of Pep4p, an orthologue of human cathepsin D, delays and enhances mitochondrial degradation respectively. Moreover, Pep4p is released from the vacuole into the cytosol in response to acetic acid treatment. AAC-deleted cells also show a decrease in mitochondrial degradation in response to acetic acid and are not defective in Pep4p release. Therefore, AAC proteins seem to affect mitochondrial degradation at a step subsequent to Pep4p release, possibly triggering degradation through their involvement in mitochondrial permeabilization. The finding that both mitochondrial AAC proteins and the vacuolar Pep4p interfere with mitochondrial degradation suggests a complex regulation and interplay between mitochondria and the vacuole in yeast programmed cell death.
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Impurities

0.0001% CHLORIDE, 0.00005% LEAD, 0.00002% IRON; 0.015% SULFUR DIOXIDE; 0.001% SULFATE, Water is the chief impurity in acetic acid although other materials such as acetaldehyde, acetic anhydride, formic acid, biacetyl, methyl acetate, ethyl acetoacetate, iron and mercury are also sometimes found.
Record name ACETIC ACID
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Color/Form

Clear, colorless liquid, Colorless liquid or crystals (Note: Pure compound is a solid below 62 degrees F). Often used in an aqueous solution).

CAS No.

64-19-7, 68475-71-8, 77671-22-8
Record name Acetic acid
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Melting Point

16.635 °C, 16.6 °C, 16.7 °C, 62 °F
Record name Acetic acid
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Record name Acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetic Acid
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Customer
Q & A

Q1: How does acetic acid exert its antibacterial activity?

A1: this compound's antibacterial activity is primarily attributed to weak acid theory. [] The undissociated form of this compound diffuses across the bacterial cell envelope, dissociates in the relatively neutral cytoplasm, and acidifies the intracellular environment. This acidification, coupled with the accumulation of acetate anions, disrupts cellular processes and ultimately leads to bacterial inactivation. []

Q2: Does this compound cause damage to the bacterial cell envelope?

A2: Yes, studies have demonstrated that this compound can damage the outer membrane of Escherichia coli and Salmonella enterica. This damage appears to be non-monotonic, meaning it initially increases and then decreases with increasing osmolarity. [] This suggests a complex interplay between this compound and the cell envelope under osmotic stress.

Q3: How does osmotic stress influence the antibacterial activity of this compound?

A3: Interestingly, osmolytes like sodium chloride (NaCl) and sucrose, which induce osmotic stress, can protect E. coli and S. enterica against this compound inactivation under certain conditions. [] This protection is attributed to changes in the cell envelope, particularly the outer membrane and cytoplasmic membrane, in response to both osmotic and acid stress. []

Q4: What specific changes in the cytoplasmic membrane are associated with this compound stress?

A4: Research using 3D-SIM microscopy revealed the development of distinct membrane domains enriched with cardiolipin in E. coli and S. enterica exposed to this compound and osmotic stress. [] This cardiolipin enrichment may alter membrane permeability, membrane potential, and protein aggregation, influencing cell survival. []

Q5: What is the molecular formula, weight, and spectroscopic data of this compound?

A5: * Molecular Formula: C2H4O2* Molecular Weight: 60.05 g/mol* Spectroscopic Data: * IR: Characteristic peaks around 1710 cm-1 (C=O stretch), 2950-3000 cm-1 (C-H stretch), and 1200-1300 cm-1 (C-O stretch) * NMR: 1H NMR (CDCl3) δ 11.4 (s, 1H, COOH), 2.1 (s, 3H, CH3); 13C NMR (CDCl3) δ 178.1 (COOH), 20.3 (CH3)

Q6: Can this compound be used to extract tetracycline from water?

A6: Yes, granular activated carbon (GAC) can effectively adsorb tetracycline from water, and subsequent extraction using this compound solutions has proven successful. [] A 10% this compound solution demonstrated superior tetracycline removal compared to water and higher concentrations of this compound. []

Q7: Have computational methods been employed to study this compound reactions?

A9: Yes, Density Functional Theory (DFT) calculations have been used to determine the activation energies of monochlorothis compound, dichlorothis compound, and trichlorothis compound formation during the chlorination of this compound. [] This information provides insights into the reaction mechanism and rate-determining steps.

Q8: How does the concentration of this compound affect the stability of perthis compound?

A10: Studies on perthis compound production revealed that higher concentrations of this compound negatively impact the storage stability of the final product. [] This finding highlights the importance of optimizing this compound concentration to balance production efficiency with product shelf life.

Q9: Does this compound enhance the effectiveness of photodynamic therapy (PDT) in treating gastric cancer?

A11: Research suggests that this compound may augment the efficacy of PDT in gastric cancer cells. [] this compound treatment increased reactive oxygen species (ROS) production in cancerous gastric cells, subsequently upregulating heme carrier protein 1 (HCP1). [] This increased HCP1 expression led to enhanced cellular uptake of porphyrin, a photosensitizer used in PDT, resulting in greater PDT cytotoxicity. []

Q10: Are there any reported cases of burns caused by this compound misuse?

A12: Yes, there have been reports of superficial burns, specifically in a 13-year-old boy, resulting from the misuse of this compound solution for cosmetic purposes. [] This case highlights the potential hazards associated with the inappropriate use of this compound.

Q11: Can this compound be used in the diagnosis of colorectal lesions?

A13: this compound spray, in conjunction with narrow-band imaging (NBI), shows promise as a diagnostic tool for differentiating neoplastic from non-neoplastic colorectal lesions. [] The combination of these techniques demonstrated a higher accuracy in identifying neoplastic lesions compared to white light endoscopy alone. []

Q12: What analytical techniques are employed to quantify residual ethanol and this compound in pharmaceutical preparations?

A14: Capillary gas chromatography (GC), coupled with flame ionization detection (FID), is a suitable method for determining residual ethanol and this compound levels in pharmaceuticals like puerarin. [] This technique offers high sensitivity, specificity, and precision. []

Q13: Can this compound be removed from industrial wastewater?

A15: Yes, removing this compound from industrial wastewater is crucial due to its acidic nature and environmental impact. [] Solvent extraction is a prominent method for this purpose, particularly for feed concentrations up to 50%. [] The effectiveness of this method heavily relies on the chosen solvent or solvent combination. []

Q14: Are there alternative catalysts for isoamyl acetate synthesis that are less polluting than concentrated sulfuric acid?

A16: Yes, research suggests that compound inorganic salts, such as CuSO4/Fe2(SO4)3, can effectively catalyze the esterification reaction between this compound and isoamyl alcohol to produce isoamyl acetate. [] This alternative catalyst offers advantages like high activity, ease of operation, and reduced environmental pollution compared to traditional concentrated sulfuric acid. []

Q15: How has the use of this compound in analytical chemistry evolved?

A17: this compound has played a long-standing role in analytical chemistry, particularly in glucose determination. The ortho-toluidine method, utilizing this compound, gained significant popularity for blood and body fluid glucose measurement from the 1960s to the 1970s. [] While enzymatic methods have largely replaced this technique in modern clinical settings, its historical impact and contributions to glucose measurement are undeniable. []

Q16: How does research on this compound bridge different scientific disciplines?

A18: Research on this compound transcends disciplinary boundaries, encompassing fields like microbiology, food science, analytical chemistry, and medicine. For instance, understanding the interaction of this compound with bacterial cell envelopes offers insights for developing food preservation strategies. [] Simultaneously, exploring its potential to enhance cancer treatment modalities like PDT highlights its relevance in the medical field. [] This interconnectedness underscores the importance of cross-disciplinary collaboration and knowledge sharing to fully unlock the potential of this compound in diverse applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.